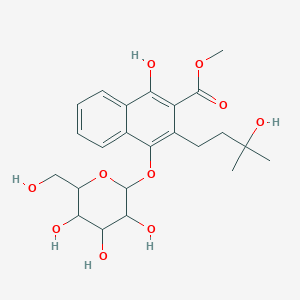

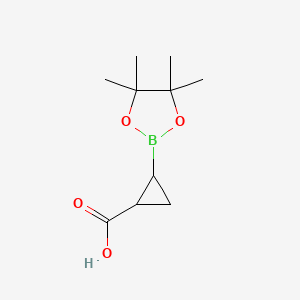

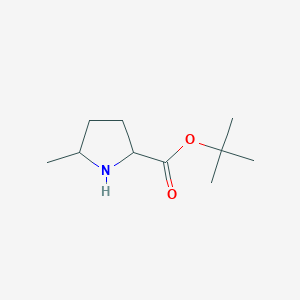

![molecular formula C63H98O31 B12310251 8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)

8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polygalasaponin XXXV is a triterpenoid saponin compound derived from the plant Polygala fallax. It belongs to the class of glycosides of aglycones of the oleanene type, specifically presenegenin . The molecular formula of Polygalasaponin XXXV is C₆₃H₉₈O₃₁, and it has a molecular weight of 1350.609 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polygalasaponin XXXV is typically isolated from natural sources, particularly from the roots of Polygala fallax . The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol .

Industrial Production Methods: Industrial production of Polygalasaponin XXXV involves large-scale extraction from plant materials. The process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Polygalasaponin XXXV undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down Polygalasaponin XXXV into its aglycone and sugar components.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used to oxidize specific functional groups within the compound.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Polygalasaponin XXXV has a wide range of scientific research applications, including:

Mechanism of Action

Polygalasaponin XXXV exerts its effects through multiple mechanisms, including:

Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD).

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces neuroinflammation.

Neuroprotective Effects: Polygalasaponin XXXV promotes neuronal survival, differentiation, and plasticity by modulating signaling pathways such as the PI3K/Akt pathway.

Receptor Modulation: It regulates neurotransmitter release and receptor activation, including adenosine A2A receptors and NMDA receptors.

Comparison with Similar Compounds

Polygalasaponin XXXV is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

Properties

Molecular Formula |

C63H98O31 |

|---|---|

Molecular Weight |

1351.4 g/mol |

IUPAC Name |

8a-[4,5-diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C63H98O31/c1-24-46(91-51-42(76)38(72)33(22-83-51)90-53-43(77)39(73)36(70)31(20-64)88-53)41(75)45(79)52(84-24)92-49-48(87-27(4)68)47(86-26(3)67)25(2)85-55(49)94-57(82)62-15-14-58(5,6)18-29(62)28-10-11-34-59(7)19-30(69)50(93-54-44(78)40(74)37(71)32(21-65)89-54)61(9,56(80)81)35(59)12-13-60(34,8)63(28,23-66)17-16-62/h10,24-25,29-55,64-66,69-79H,11-23H2,1-9H3,(H,80,81) |

InChI Key |

LSCYXLAZKRSAHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC(=O)C)O)O)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

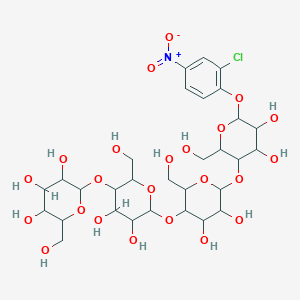

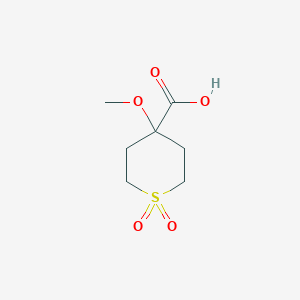

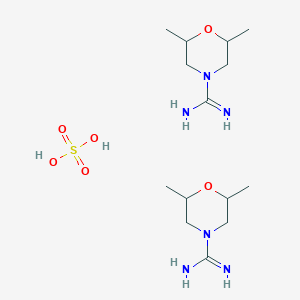

![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

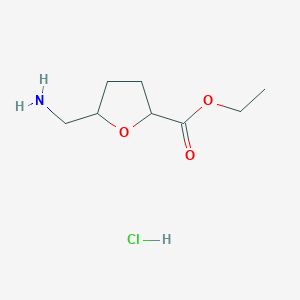

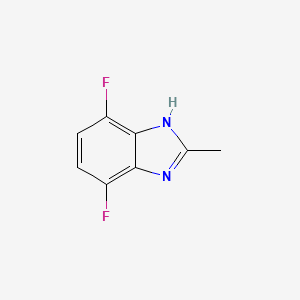

![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)

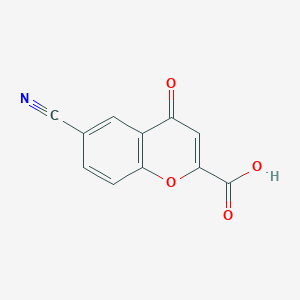

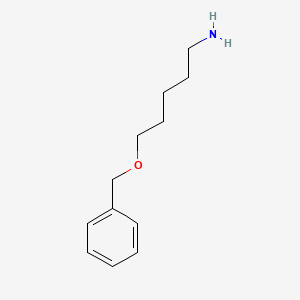

![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)

![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)